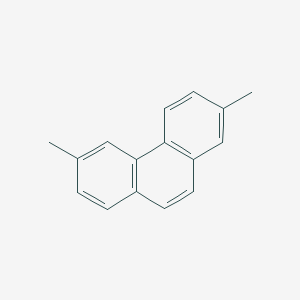

2,6-Dimethylphenanthrene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-4-8-15-14(9-11)7-6-13-5-3-12(2)10-16(13)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKWYSBGCXYEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=CC(=C3)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939264 | |

| Record name | 2,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-16-4 | |

| Record name | Phenanthrene, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Geochemical Genesis and Occurrence of 2,6 Dimethylphenanthrene

Formation Mechanisms in Geochemical Systems

The formation of 2,6-dimethylphenanthrene in geological and environmental systems is a complex process governed by diagenetic, catagenetic, and pyrolytic mechanisms acting on specific biogenic precursors.

Diagenetic and Catagenetic Pathways of Formation in Sedimentary Basins

During the early stages of burial and sediment accumulation, known as diagenesis, organic matter undergoes microbial and low-temperature chemical alteration. As burial depth and temperature increase, the process of catagenesis begins, leading to the thermal cracking of kerogen and the generation of petroleum hydrocarbons. Alkylated polycyclic aromatic hydrocarbons (PAHs), including dimethylphenanthrenes, are significant products of these processes.

The formation of this compound and other alkylated phenanthrenes in sedimentary basins is primarily linked to the transformation of biogenic terpenoids and steroids. These reactions involve isomerization, transmethylation, and demethylation. The distribution of methylphenanthrene isomers evolves toward a thermodynamically controlled equilibrium, favoring the more stable 2- and 3-methyl isomers over the less stable 9-, 1-, and 4-methyl isomers. Acid catalysis plays a significant role in lowering the energy barriers for these transformations, allowing them to occur at lower maturation stages.

Pyrolytic Origins and Processes in Combustion and Thermogenic Environments

Pyrolysis, the thermal decomposition of organic material in the absence of oxygen, is another major pathway for the formation of this compound. This process is prevalent in environments characterized by high temperatures, such as during the incomplete combustion of biomass (e.g., wood and coal) and fossil fuels.

The pyrolysis of diterpenoid resins found in coniferous wood, for instance, leads to demethylation, decarboxylation, and aromatization reactions, resulting in the formation of various aromatic compounds, including pimanthrene (1,7-dimethylphenanthrene) and retene (B1680549). Further thermal alteration and isomerization of these initial products can contribute to the formation of other dimethylphenanthrene isomers, including the 2,6-substituted compound. The relative abundance of different PAH isomers formed during pyrolysis is dependent on the specific feedstock and the temperature of combustion. For example, the pyrolysis of lignin, a major component of wood, is known to generate a variety of PAHs.

Biogenic Precursors and Transformative Pathways

The primary biogenic precursors for this compound are diterpenoid resin acids, which are abundant in coniferous plants. Key precursors include abietic acid and pimaric acid. These compounds possess a three-ring carbon skeleton that serves as the foundation for the phenanthrene (B1679779) molecule.

During diagenesis and catagenesis, these resin acids undergo a series of complex chemical transformations. These reactions typically involve:

Dehydrogenation: The removal of hydrogen atoms, leading to the aromatization of the cyclic structures.

Decarboxylation: The removal of the carboxyl group (-COOH).

Defunctionalization: The removal of other functional groups.

Isomerization: The rearrangement of the molecular structure, including the migration of methyl groups.

For example, abietic acid can be transformed into retene (1-methyl-7-isopropylphenanthrene) through dehydrogenation. While not a direct precursor to this compound, the study of such transformations provides a model for understanding the formation of alkylated phenanthrenes from natural products. Similarly, pimaric acid is a known precursor to pimanthrene (1,7-dimethylphenanthrene). The subsequent isomerization of these initial aromatic products during continued thermal stress is thought to contribute to the mixture of dimethylphenanthrene isomers, including this compound, found in geological materials.

Distribution and Abundance in Natural Matrices

This compound is a ubiquitous compound found in various natural matrices, reflecting its diverse formation pathways.

Presence in Sedimentary Rocks, Crude Oils, and Coal Deposits

This compound is a common constituent of sedimentary rocks, crude oils, and coal. Its presence and relative abundance can provide valuable information about the origin, maturity, and depositional environment of the organic matter.

In crude oils, the distribution of dimethylphenanthrene isomers is influenced by the thermal maturity of the source rock. For instance, in crude oils from the East Fukang Sag in the Junggar Basin, dimethylphenanthrenes were found to be a predominant group of phenanthrene series compounds. core.ac.uk The relative abundance of different isomers can be used as a maturity indicator.

The composition of PAHs in coal is also related to its rank. Alkylated 2-3 ring PAHs are often dominant irrespective of the coal's rank or origin. nih.gov The extractable organic matter from coal contains a "mobile" phase of smaller molecules, including PAHs like this compound, which can be released into the environment. nih.gov The concentration of these compounds can vary significantly depending on the specific coal maceral, with fusinite being particularly aromatic.

| Matrix | Location | Compound | Concentration/Abundance | Reference |

|---|---|---|---|---|

| Crude Oil | East Fukang Sag, Junggar Basin | Dimethylphenanthrenes (DMPs) | 25.07%–32.43% of phenanthrene series | core.ac.uk |

| Sediment | High Altitude Lakes (Redon and Ladove) | 1,7-DMP / (1,7-DMP + 2,6-DMP) | Ratio of approximately 0.5-0.7 | nih.gov |

Atmospheric and Aquatic Environmental Compartments: Distribution and Cycling

This compound is released into the atmosphere from both natural and anthropogenic combustion sources. As a semi-volatile organic compound, it can exist in both the gas and particulate phases in the atmosphere. The partitioning between these phases is dependent on factors such as temperature and the concentration of atmospheric particles.

Atmospheric transport can distribute this compound over long distances from its emission sources. Removal from the atmosphere occurs through wet and dry deposition. Wet deposition involves the scavenging of the compound by precipitation (rain and snow), while dry deposition involves the settling of particulate matter to which the compound is adsorbed.

In aquatic environments, this compound is typically found in low concentrations in the water column due to its low water solubility and tendency to adsorb to suspended particles and sediments. semanticscholar.org Consequently, sediments often act as a sink for this and other PAHs. The compound can be detected in river and lake sediments, where its presence can be an indicator of both natural inputs from the erosion of geological materials and anthropogenic pollution. tandfonline.comresearchgate.net The biogeochemical cycling of this compound in aquatic systems is influenced by processes such as microbial degradation and photolysis.

| Compartment | Key Processes | General Observations |

|---|---|---|

| Atmosphere | - Gas/particle partitioning

| - Present in both gas and particulate phases.

|

| Aquatic Environment | - Low water solubility

| - Primarily found in sediments due to hydrophobic nature.

|

Soil and Sediment Occurrence and Accumulation Patterns

This compound (2,6-DMP) is a polycyclic aromatic hydrocarbon (PAH) identified in various environmental compartments, including soils and sediments. csic.es Its presence in these matrices is often linked to both natural and anthropogenic sources. Natural sources include the diagenesis of organic matter, while anthropogenic inputs are primarily from the incomplete combustion of fossil fuels and biomass burning.

In high-altitude lakes, for example, this compound is one of several dimethylphenanthrene isomers detected in both the surrounding soils and the lakebed sediments. csic.es The distribution and concentration of 2,6-DMP in these environments are influenced by factors such as the deposition rate of airborne particles and the total organic carbon (TOC) content of the soil or sediment. csic.es Studies have shown that the concentrations of PAHs, including 2,6-DMP, can be more strongly correlated with the deposition rate in soils than in sediments. csic.es

The accumulation patterns of 2,6-DMP and other PAHs in sediment cores can provide a historical record of environmental changes and pollution levels. The ratio of this compound to other isomers, such as 1,7-Dimethylphenanthrene, can remain relatively constant in sediment layers, suggesting consistent source inputs over time in certain locations. csic.es This stability makes such ratios useful for comparative environmental studies.

Utility as a Geochemical Biomarker

This compound and its related isomers are valuable geochemical biomarkers used in petroleum exploration and environmental geochemistry. geoscienceworld.org As secondary biomarkers, they are formed through the diagenetic and catagenetic alteration of precursor molecules derived from living organisms. geoscienceworld.org Their distribution and relative abundances provide critical information about the source, thermal maturity, and subsequent alteration processes of organic matter in sedimentary rocks and petroleum.

Thermal Maturity Assessment Using Methylphenanthrene Indices (MPIs)

The thermal maturity of source rocks is a critical factor in determining their potential for hydrocarbon generation. Methylphenanthrene indices (MPIs) are widely used maturity parameters based on the relative distribution of phenanthrene and its methylated isomers. geoscienceworld.orgresearchgate.net The principle behind these indices is that the thermodynamic stability of different isomers varies, leading to predictable changes in their relative concentrations as thermal stress increases. researchgate.netscholaris.ca

With increasing maturity, kinetically favored isomers formed at low temperatures are converted into more stable isomers. researchgate.net For methylphenanthrenes (MPs), the isomers with methyl groups at the β-positions (like 2-MP and 3-MP) are more stable than those at the α-positions (1-MP and 9-MP). Similarly, for dimethylphenanthrenes (DMPs), isomers like 2,6-DMP are among the more stable forms.

While several MPIs are based on monomethylated phenanthrenes, ratios involving dimethylphenanthrenes are also utilized. For instance, the ratio of 1,7-DMP to 2,6-DMP has been used as an indicator. The 1,7-dimethylphenanthrene/(1,7-dimethylphenanthrene + this compound) ratio can be used to assess source characteristics and maturity. csic.es

Table 1: Selected Methylphenanthrene Indices for Thermal Maturity

| Index | Formula | Application |

|---|---|---|

| MPI-1 | 1.5 × (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP) | Correlates with vitrinite reflectance (%Ro) to estimate source rock maturity. researchgate.net |

| MPI-3 | (2-MP + 3-MP) / (1-MP + 9-MP) | Maturity parameter used in oil and source rock correlation. researchgate.net |

| MPR | 2-MP / 1-MP | A maturity parameter that is considered closely dependent on thermal maturity. researchgate.net |

| DMP Ratio | 1,7-DMP / (1,7-DMP + 2,6-DMP) | Used to evaluate source input and thermal history in sediments. csic.es |

Source Rock Characterization and Paleoenvironmental Reconstruction Applications

The distribution of dimethylphenanthrene isomers, including 2,6-DMP, can provide insights into the type of organic matter in the source rock and the depositional environment. kemdikbud.go.id Different precursor molecules from terrestrial and marine organisms lead to distinct assemblages of phenanthrene and its derivatives during diagenesis.

Correlation with Petroleum Migration, Reservoir Filling, and Biodegradation Extent

The study of this compound is also relevant to understanding the post-generational history of petroleum, including migration, reservoir filling, and biodegradation.

Petroleum Migration: As petroleum migrates from source rock to reservoir, the composition of hydrocarbons can be altered. However, PAHs like 2,6-DMP are relatively stable and can be used to trace migration pathways and correlate oils with their source rocks. The migration of phenanthrenes in soil and subsurface environments is influenced by factors such as soil particle size and organic matter content, with higher mobility observed in soils with larger particles. mdpi.comresearchgate.net

Reservoir Filling: The composition of aromatic hydrocarbons in a reservoir can provide clues about the filling history. Variations in the distribution of DMP isomers in different parts of a reservoir might indicate multiple phases of oil charging from different source kitchens or sources at varying maturity levels.

Biodegradation: Aromatic hydrocarbons are generally more resistant to biodegradation than saturated hydrocarbons. medwinpublisher.org While phenanthrene itself can be degraded by certain microorganisms, the addition of methyl groups tends to increase resistance to microbial attack. nih.govsemanticscholar.org Therefore, in a biodegraded oil sample, the relative concentration of more resistant compounds like 2,6-DMP may be enriched compared to more labile compounds. This makes the analysis of DMP distributions a useful tool for assessing the extent of biodegradation in a petroleum reservoir.

Environmental Transformation Pathways of 2,6 Dimethylphenanthrene

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For 2,6-Dimethylphenanthrene, these processes are primarily driven by light energy and chemical oxidants present in the environment.

While specific studies on the photochemical transformation of this compound are limited, the behavior of parent PAHs provides a framework for its likely fate. In the atmosphere and surface waters, PAHs undergo photodegradation through direct and indirect photolysis. tandfonline.com Direct photolysis involves the absorption of solar radiation by the PAH molecule itself, leading to its excitation and subsequent chemical reaction. Indirect photolysis is mediated by other chemical species in the environment that absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which then attack the PAH molecule. tandfonline.com The presence of natural photosensitizers like humic substances in water and photocatalysts such as metal oxides can enhance the rate of photodegradation. tandfonline.com For instance, the photodegradation of phenanthrene (B1679779), the parent compound, is known to be enhanced in the presence of iron oxides like akaganeite, especially under acidic conditions. rsc.org The degradation can lead to the formation of various byproducts, including quinones. researchgate.net

In soil and sediments, this compound can be subject to chemical oxidation and reduction. Oxidation is often a more significant pathway in aerobic environments. Minerals such as manganese oxides (MnO2) and iron oxides (FexOy) present in soils can act as chemical oxidants and catalyze the transformation of PAHs. tandfonline.com The rate and extent of this oxidation depend on factors like the soil's pH, moisture content, and the electron-donating properties of the PAH. tandfonline.com Studies on methylated phenanthrenes suggest that the position of the methyl group can influence the rate of oxidation. For example, research on methylphenanthrene oxidation by soil pseudomonads indicated that the substitution pattern affects the rate of microbial oxidation, which may have parallels in abiotic oxidation.

Reduction of PAHs is more likely to occur in anaerobic environments like deep sediments. However, due to the chemical stability of the aromatic ring system, reduction is generally a slower process compared to oxidation. Specific studies on the reduction of this compound in environmental media are scarce.

Hydrolysis is a chemical reaction with water that breaks down a compound. Due to the stable, non-polar nature of the hydrocarbon structure of this compound, it is resistant to hydrolysis under typical environmental conditions. nih.gov PAHs, in general, are not susceptible to hydrolysis. Therefore, this pathway is not considered a significant mechanism for the environmental transformation of this compound.

Biotic Transformation and Bioremediation Principles

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a major pathway for the removal of PAHs from the environment.

The biodegradation of this compound, while not as extensively studied as its parent compound phenanthrene, is expected to follow similar initial enzymatic attacks. The presence and position of the methyl groups can influence the rate and pathway of degradation. nih.gov Studies on alkylated phenanthrenes have shown that the degree of alkylation can affect biodegradability, with some research suggesting that phenanthrene and methylphenanthrenes can be more easily biodegraded than more highly alkylated forms. researchgate.net

For some microorganisms, demethylation can be a step in the degradation process, leading to the formation of the parent PAH, which is then further degraded. nih.gov Research on the green microalgae Pseudokirchneriella subcapitata has shown the ability to degrade 3,6-dimethylphenanthrene, with one of the identified metabolites being a monohydroxylated form of the parent compound. researchgate.net This suggests that an initial step in the degradation by these organisms involves the addition of a hydroxyl group via a monooxygenase system, which can occur on either the aromatic ring or the methyl group. researchgate.net In another study, fish exposed to 1,4-dimethylphenanthrene (B1210028) were found to produce polycyclic aromatic acid metabolites. nih.gov

The general degradation pathway for phenanthrene by bacteria often starts with dioxygenation at the 1,2- or 3,4-positions, leading to the formation of dihydrodiols. nih.gov These are then further metabolized through ring cleavage to intermediates like 1-hydroxy-2-naphthoic acid, which can be further broken down. epa.gov It is plausible that this compound is degraded via a similar sequence of reactions.

Table 1: Examples of Metabolites from the Biodegradation of Phenanthrene and Alkylated Phenanthrenes

| Parent Compound | Metabolite | Transforming Organism/System | Reference |

|---|---|---|---|

| Phenanthrene | 1-hydroxy-2-naphthoic acid | Pseudomonas sp. strain PP2 | epa.gov |

| Phenanthrene | cis-9,10-dihydroxyphenanthrene | Stenotrophomonas maltophilia strain C6 | nih.gov |

| Phenanthrene | 2-carboxybenzalpyruvate | Stenotrophomonas maltophilia strain C6 | nih.gov |

| 3,6-Dimethylphenanthrene | Monohydroxylated 3,6-dimethylphenanthrene | Pseudokirchneriella subcapitata (green microalgae) | researchgate.net |

| 1,4-Dimethylphenanthrene | Polycyclic aromatic acids | Atlantic haddock (Melanogrammus aeglefinus) | nih.gov |

The enzymatic machinery responsible for the initial attack on PAHs is crucial for their biodegradation. While the specific enzymes that act on this compound have not been fully characterized, the enzymes involved in the degradation of phenanthrene and other PAHs provide a strong indication of the types of enzymes that would be involved.

The initial step in the aerobic bacterial degradation of PAHs is typically catalyzed by dioxygenases , which incorporate both atoms of an oxygen molecule into the aromatic ring to form a cis-dihydrodiol. nih.gov For phenanthrene, ring-hydroxylating dioxygenases are key enzymes. nih.govresearchgate.net In fungi, the initial oxidation is often carried out by cytochrome P450 monooxygenases , which introduce a single oxygen atom to form an epoxide. nih.gov This epoxide is then typically hydrolyzed by epoxide hydrolases to a trans-dihydrodiol. nih.gov

Laccases and peroxidases are other enzymes, particularly in white-rot fungi, that can oxidize PAHs. mdpi.com The degradation of alkylated PAHs, such as this compound, would likely involve a similar suite of enzymes, although the substrate specificity and reaction rates may be altered by the presence and position of the methyl groups.

Table 2: Key Enzyme Classes in the Biodegradation of Phenanthrene

| Enzyme Class | Function | Typical Organism Group | Reference |

|---|---|---|---|

| Dioxygenases | Initial oxidation of the aromatic ring to form a cis-dihydrodiol. | Bacteria | nih.govresearchgate.net |

| Cytochrome P450 Monooxygenases | Initial oxidation of the aromatic ring to form an epoxide. | Fungi | nih.gov |

| Epoxide Hydrolases | Hydrolysis of epoxides to form trans-dihydrodiols. | Fungi | nih.gov |

| Catechol-2,3-dioxygenase | Ring cleavage of catechol intermediates. | Bacteria | researchgate.net |

| Laccases | Oxidation of phenolic compounds and PAHs. | Fungi | mdpi.com |

Sorption, Transport, and Environmental Fate Dynamics

The environmental behavior of this compound is governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and sediment. Processes such as sorption, volatilization, and interfacial exchange are critical in determining its mobility, bioavailability, and persistence.

Sorption to soil, sediment, and suspended particulate matter is a dominant process controlling the fate and transport of hydrophobic organic compounds like this compound in aquatic and terrestrial environments. The extent of this sorption is influenced by the organic carbon content of the media and the properties of the compound itself.

Table 1: Factors Influencing the Adsorption of PAHs on Environmental Media

| Factor | Description of Influence |

| Organic Carbon Content | Higher organic carbon content in soil or sediment generally leads to greater adsorption of hydrophobic compounds like this compound. mit.edu |

| Particle Size | Smaller particles have a larger surface area-to-volume ratio, which can increase the number of available sorption sites. |

| Soot/Black Carbon Content | The presence of soot or black carbon provides strong adsorption sites, significantly increasing the partitioning of PAHs to solids beyond what is expected from organic matter alone. mit.edu |

| Aqueous Chemistry (pH, Salinity) | Changes in water chemistry can affect the surface charge of particles and the solubility of the compound, thereby influencing sorption. |

| Temperature | Adsorption is typically an exothermic process, so an increase in temperature can sometimes lead to decreased sorption. |

| Presence of Co-contaminants | Competition for sorption sites with other organic molecules can either increase or decrease the adsorption of a specific compound. mdpi.com |

This table is generated based on general principles of environmental chemistry and findings related to PAHs.

Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. For compounds like this compound, volatilization from moist soil surfaces is significantly more rapid than from dry surfaces. rivm.nl This is because polar water molecules compete effectively for adsorption sites on soil particles, increasing the vapor density of the nonpolar organic compound in the soil air. rivm.nl Once a monomolecular layer of water is present on soil particles, the tendency of the compound to leave the sorbed state increases dramatically. rivm.nl

Once in the atmosphere, PAHs can undergo long-range transport, moving far from their original source. tulane.eduresearchgate.nethereon.de Atmospheric transport models, such as the Euler-based Canadian Model for Environmental Transport of Organochlorine Pesticides (CanMETOP), are used to simulate the movement and distribution of these pollutants. tulane.eduresearchgate.net These models incorporate factors like emissions, meteorological conditions (wind speed and direction), chemical reactions (e.g., with OH radicals), and gas/particle partitioning. tulane.eduresearchgate.net

Modeling studies show that the spatial distribution of PAHs is heavily controlled by emission sources and weather patterns. tulane.edu For example, transport out of China is influenced by the East Asian Monsoon and the Westerlies, with the outflow plume climbing in altitude as it moves over the ocean. tulane.edu While in the atmosphere, PAHs can be transported in the gas phase or adsorbed to particulate matter. This partitioning affects their transport distance and deposition. researchgate.net

Table 2: Key Parameters in Atmospheric Transport Modeling of PAHs

| Parameter | Role in Modeling |

| Emission Rate | The amount of the compound released into the atmosphere from various sources. This is a primary driver of atmospheric concentrations. tulane.edu |

| Wind Speed and Direction | Determines the primary path and speed of transport of the contaminant plume. tulane.edu |

| Atmospheric Stability | Influences the vertical and horizontal mixing and dispersion of the pollutant in the atmosphere. jhuapl.edu |

| Reaction with OH Radicals | A key chemical transformation process that degrades PAHs in the atmosphere. tulane.edu |

| Gas/Particle Partitioning | The distribution of the compound between the gaseous phase and adsorbed onto atmospheric particles, which affects transport and deposition. researchgate.net |

| Deposition Velocity | The rate at which the compound is removed from the atmosphere and deposited onto land or water surfaces through wet (rain, snow) or dry deposition. researchgate.net |

This table is compiled from general principles of atmospheric transport modeling and specific findings for PAHs.

The interface between sediment and the overlying water column is a dynamic zone where significant chemical exchange occurs. For hydrophobic compounds like this compound, sediments can act as both a sink, sequestering the compound from the water, and a source, releasing it back into the water column over time. sccwrp.orgnih.gov The direction and magnitude of this flux depend on the concentration gradient between the sediment porewater and the overlying water. sccwrp.org

Several processes govern this exchange, including molecular diffusion across the sediment-water interface, bioturbation (mixing by organisms), and resuspension of sediment particles by currents or other disturbances. mit.edu The fugacity, or "fleeing tendency," of a chemical, which can be measured using tools like polyethylene (B3416737) devices (PEDs), helps determine the direction of net flux. mit.edu

Studies have shown that for many PAHs, the sediment acts as a secondary emission source, particularly for lower molecular weight compounds. researchgate.net The exchange can be limited by transport through the benthic boundary layer in the water or by slower diffusion processes within the sediment bed itself. nih.gov In some cases, desorption from sediment particles, especially from strong sorption sites like black carbon, can be the rate-limiting step for the release of the compound into the water column. nih.gov

Table 3: Processes Governing Sediment-Water Exchange of PAHs

| Process | Description |

| Diffusive Flux | The net movement of the dissolved compound across the sediment-water interface driven by the concentration gradient between porewater and the overlying water column. sccwrp.org |

| Sediment Resuspension | The physical mixing of bed sediments into the water column by currents or storms, which can release both dissolved and particle-bound contaminants. mit.edu |

| Bioturbation | The mixing of sediments by burrowing organisms, which can enhance the exchange of dissolved and particulate substances between the sediment and water. |

| Particle Deposition (Sedimentation) | The settling of suspended particles from the water column onto the sediment bed, carrying adsorbed contaminants with them. sccwrp.org |

| Porewater Advection | The flow of water through the sediment pores, which can transport dissolved contaminants. |

This table is based on established principles of contaminant fate and transport in aquatic systems.

Advanced Analytical Spectroscopic and Chromatographic Techniques for 2,6 Dimethylphenanthrene Quantification and Elucidation

High-Resolution Gas Chromatography (HRGC) and Comprehensive Gas Chromatography (GCxGC) for Isomer Separation

Gas chromatography is the primary technique for separating volatile and semi-volatile organic compounds like polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives. However, the analysis of DMPs is complicated by the existence of multiple isomers that are difficult to separate using conventional methods. tandfonline.com

High-Resolution Gas Chromatography (HRGC), which utilizes long capillary columns (e.g., 30-60 meters) with narrow internal diameters, offers improved resolving power over older packed-column GC. nist.gov Despite these advances, complete baseline separation of all DMP isomers, including 2,6-dimethylphenanthrene, on a single column is often not achieved due to their similar physicochemical properties. tandfonline.comshimadzu.com

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation capability. monash.edu This technique employs two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a medium-polarity column in the second) connected by a modulator. oregonstate.edu The modulator traps fractions of the effluent from the first column and periodically injects them onto the second, shorter column for a rapid, secondary separation. This process generates a two-dimensional chromatogram with greatly enhanced peak capacity and resolution, allowing for the separation of isomers that co-elute in one-dimensional GC. nih.govresearchgate.net GCxGC is particularly powerful for analyzing complex mixtures like crude oil or atmospheric particulate matter, where PAHs are present in a complex matrix. oregonstate.eduresearchgate.net

| Parameter | High-Resolution GC (HRGC) | Comprehensive GC (GCxGC) |

| Principle | Single capillary column separation based on volatility and column affinity. | Two coupled columns of different selectivity with a modulator for sequential separation. |

| Peak Capacity | Moderate (hundreds of peaks). | Very High (thousands of peaks). nih.gov |

| Isomer Separation | Often incomplete for complex isomer groups like DMPs. tandfonline.com | Significantly enhanced ability to resolve co-eluting isomers. oregonstate.edu |

| Typical Use | Routine analysis of moderately complex mixtures. | Analysis of highly complex samples (e.g., petroleum, environmental extracts). researchgate.netresearchgate.net |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is the cornerstone for the identification and quantification of organic compounds. For a molecule like this compound, various MS techniques provide complementary information, from basic molecular weight confirmation to definitive structural proof.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This process reliably produces a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) indicates the molecular weight. For this compound (C₁₆H₁₄), the M⁺˙ appears at m/z 206. EI also induces extensive fragmentation, creating a characteristic pattern that can be used as a fingerprint for identification. libretexts.org In dimethylphenanthrenes, a common fragment results from the loss of a methyl group (CH₃), leading to a prominent ion at m/z 191 (M-15)⁺. tetsutohagane.net A major limitation of EI is that structural isomers often produce very similar mass spectra, making unambiguous identification difficult without chromatographic separation. tandfonline.comnih.gov

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (like methane (B114726) or isobutane) to ionize the analyte through ion-molecule reactions. littlemsandsailing.compurdue.edu This process imparts less energy to the analyte, resulting in significantly less fragmentation. libretexts.org The primary ion observed is typically the protonated molecule [M+H]⁺, which for this compound appears at m/z 207. This provides clear and strong confirmation of the molecular weight. tetsutohagane.net Negative Chemical Ionization (N-CI) can also be employed and may offer different selectivity for certain PAH isomers. tetsutohagane.net

| Ionization Technique | Principle | Key Ion for 2,6-DMP (m/z) | Fragmentation | Primary Use |

| Electron Ionization (EI) | High-energy electron impact. libretexts.org | 206 (M⁺˙) | Extensive, provides structural fingerprint. tetsutohagane.net | Structural elucidation and library matching. |

| Chemical Ionization (CI) | Ion-molecule reactions with reagent gas. purdue.edu | 207 ([M+H]⁺) | Minimal, "soft" ionization. littlemsandsailing.com | Unambiguous molecular weight determination. tetsutohagane.net |

High-Resolution Mass Spectrometry (HRMS) instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). nih.govyoutube.com This precision allows for the determination of an analyte's elemental formula. While a low-resolution instrument might identify an ion at m/z 206, an HRMS instrument can distinguish the exact mass of this compound (C₁₆H₁₄, exact mass 206.1096) from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might co-elute. nih.gov This capability provides a very high degree of confidence in the compound's identification.

| Compound | Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₁₆H₁₄ | 206 | 206.10955 |

| Hypothetical Interference | C₁₅H₁₀O | 206 | 206.07316 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for distinguishing between isomers and confirming molecular structures. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound at m/z 206) is selected in the first stage of the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. These product ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. nih.gov

Because different isomers can have slightly different stabilities and fragmentation pathways, they can produce unique product ion spectra. nih.govmdpi.com This allows for their differentiation even when they cannot be separated chromatographically. This technique is invaluable for confirming the identity of a specific isomer like this compound in a complex mixture containing other DMPs. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the precise determination of the substitution pattern on the phenanthrene (B1679779) core.

However, the application of NMR for the analysis of this compound within complex matrices like crude oil or environmental extracts is challenging. The main limitations are its inherently low sensitivity compared to mass spectrometry and severe signal overlap from the thousands of other compounds present in the mixture. Isolating a sufficient quantity of pure this compound from such a matrix for NMR analysis is a formidable task. For purified standards, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively confirm the structure and assign all proton and carbon signals.

Hyphenated Analytical Approaches for Trace Analysis and Matrix Interference Mitigation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for modern analytical chemistry. researchgate.netnih.govscholarsrepository.com The combination of gas chromatography with mass spectrometry (GC-MS) is the most common and powerful approach for the analysis of this compound. nih.gov

This approach leverages the separation power of GC to isolate individual compounds from a mixture before they enter the mass spectrometer for identification and quantification. chemijournal.com This physical separation is crucial for mitigating matrix interference, where the presence of other co-eluting compounds can suppress or obscure the signal of the target analyte.

The most advanced hyphenated systems for this type of analysis involve comprehensive two-dimensional gas chromatography coupled to a high-resolution time-of-flight mass spectrometer (GCxGC-HR-TOFMS). oregonstate.eduresearchgate.net

GCxGC provides the superior isomer separation. researchgate.netnih.gov

TOFMS offers very fast data acquisition rates, which are necessary to capture the very narrow peaks produced by the second dimension column, and provides full spectral data for every point. labrulez.com

HRMS provides the accurate mass data for confident elemental composition determination. nih.gov

This powerful combination allows for the confident identification and quantification of trace levels of this compound even in the most complex and challenging sample matrices. researchgate.netnih.gov

Mechanistic and Theoretical Investigations of 2,6 Dimethylphenanthrene

Kinetic Studies of Formation and Degradation Reactions in Simulated Environmental and Geochemical Conditions

Kinetic studies are essential for determining the rates at which 2,6-dimethylphenanthrene forms and degrades, which in turn governs its persistence and concentration in various environments. While specific kinetic data for this compound are limited in the search results, the behavior of the parent compound, phenanthrene (B1679779), provides a well-studied analogue.

In geochemical settings, the formation of alkylated phenanthrenes is linked to the thermal maturation of organic matter in sedimentary rocks. The distribution of different isomers is kinetically and thermodynamically controlled, serving as a maturity indicator for crude oils.

Photodegradation is another important environmental process. PAHs can be broken down by ultraviolet (UV) light, and the rate of this process depends on factors like light intensity and the presence of other chemical species. The specific rate constants (k) and half-lives (t½) for this compound in various media (water, soil, air) would be necessary to accurately model its environmental fate, though this specific data is not present in the provided results.

Thermodynamic Considerations in Geochemical Environments and during Pyrolysis

Thermodynamics governs the stability and equilibrium distribution of this compound and its isomers in different systems. In geochemistry, the relative thermodynamic stabilities of various methylphenanthrene isomers are of particular importance. During the diagenesis and catagenesis of organic matter, complex organic molecules are broken down and rearranged. The distribution of phenanthrene and its alkylated derivatives, including this compound, changes as the source rock or petroleum reservoir undergoes thermal maturation.

Initially, kinetically controlled products may dominate, but with increasing temperature and time, the mixture shifts towards a more thermodynamically stable distribution of isomers. The this compound isomer is considered to be one of the more stable dimethylphenanthrene isomers, and its relative abundance can be used in petroleum geochemistry to assess the maturity of oils and source rocks.

During pyrolysis, which involves the thermal decomposition of organic material at high temperatures in the absence of oxygen, this compound can be both a formation product and a reactant. PAHs are generally formed during the incomplete combustion or pyrolysis of organic matter. ontosight.ai The thermodynamic stability of the phenanthrene ring system makes it a common product at high temperatures. At even higher temperatures, this compound itself would eventually decompose through the cleavage of C-C and C-H bonds, leading to the formation of smaller molecules or further condensation into larger carbonaceous structures.

Computational Prediction of Environmental Partitioning and Transport Behavior

Computational methods are invaluable for predicting how this compound will distribute itself between different environmental compartments such as water, soil, and air. researchgate.net This partitioning behavior is a key determinant of its transport, bioavailability, and ultimate fate.

A crucial parameter in these predictions is the octanol-water partition coefficient (Kow), typically expressed in its logarithmic form, log Kow. researchgate.net A high log Kow value signifies a compound is lipophilic or hydrophobic, meaning it prefers to partition into organic phases (like sediments, soil organic matter, and fatty tissues in organisms) rather than water. The computed XLogP3 value for this compound is 5.5, indicating strong hydrophobicity. nih.gov This suggests a high potential for sorption to soils and sediments and for bioaccumulation in aquatic organisms.

Various computational models are used to predict these properties:

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structure with physical properties. For PAHs, QSPR models can estimate log Kow based on descriptors derived from the molecular structure. researchgate.net

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that calculates thermodynamic properties, including partition coefficients, from the molecular surface polarization charges. diva-portal.orgnih.gov It is considered a high-accuracy method for a wide range of pollutants. researchgate.net

Solvation Models (e.g., SMD): These models calculate the free energy of solvation of a molecule in different solvents (like water and octanol) to determine the partition coefficient. nih.govresearchgate.net

These predictive models are essential for environmental risk assessment, especially for compounds where experimental data is scarce. researchgate.net

Table 2: Computational Methods for Predicting Environmental Partitioning of PAHs

| Method | Principle | Application to this compound | Reference |

| QSPR | Correlates molecular descriptors with properties using statistical models. | Predicts log Kow and soil sorption coefficient (Koc) based on structural features. | researchgate.net |

| COSMO-RS | Uses quantum mechanically calculated surface polarization charges to determine chemical potential in liquids. | Provides accurate predictions of partition coefficients (log Kow) without relying on empirical data. | diva-portal.orgnih.gov |

| SMD Model | Calculates solvation free energies based on the electron density of the solute molecule in a solvent continuum. | Predicts log Kow by calculating the difference in solvation energy between water and n-octanol. | nih.govresearchgate.net |

This interactive table summarizes key computational approaches used to model the environmental behavior of PAHs like this compound.

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding the reaction mechanisms of this compound at a molecular level is crucial for predicting its transformation products and pathways in various chemical and biological systems.

Formation Mechanisms: The formation of the phenanthrene skeleton itself is a complex process that can occur through various pathways in combustion and low-temperature environments. For example, recent studies combining crossed molecular beams and electronic structure calculations have elucidated a gas-phase synthesis route for phenanthrene involving the reaction of the phenylethynyl radical (C₆H₅CC) with benzene (B151609). rsc.org This type of barrierless, radical-addition-cyclization mechanism could represent a viable low-temperature pathway for the formation of the core phenanthrene structure, which can then be subsequently alkylated. rsc.org The formation of this compound in geochemical settings likely involves complex cyclization and aromatization reactions from biogenic precursors over geological timescales.

Degradation Mechanisms: The degradation mechanisms are often studied in the context of environmental remediation. For PAHs, microbial catabolism is a key process. Based on studies of phenanthrene, the mechanism for this compound likely proceeds via the following steps:

Initial Dioxygenation: A dioxygenase enzyme attacks the aromatic ring, typically at a position with high electron density and steric accessibility. For phenanthrene, attacks at the C3-C4 and C9-C10 positions are common. nih.gov The methyl groups on the this compound would influence the site of this initial enzymatic attack.

Formation of a cis-Dihydrodiol: The enzymatic oxidation results in the formation of a cis-dihydroxylated intermediate. nih.gov

Dehydrogenation: The cis-dihydrodiol is rearomatized by a dehydrogenase enzyme to form a dihydroxylated phenanthrene derivative.

Ring Cleavage: A second dioxygenase cleaves the aromatic ring between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage), breaking open the stable aromatic system and leading to a series of downstream metabolites that can eventually be mineralized to CO₂ and water. nih.gov

The elucidation of these precise pathways requires sophisticated analytical techniques to identify transient intermediates and theoretical calculations to map out the potential energy surfaces of the reactions. rsc.org

Future Research Directions and Methodological Advancements in 2,6 Dimethylphenanthrene Studies

Integration of Multi-Omics Approaches in Biotransformation Research

The integration of multi-omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the biotransformation of 2,6-dimethylphenanthrene. These approaches, when used in concert, can provide a holistic understanding of how microorganisms interact with and degrade this compound.

Genomics and Transcriptomics: These fields are crucial for identifying the genes and regulatory networks that are activated in microorganisms upon exposure to this compound. By sequencing the genomes of bacteria and fungi capable of degrading this PAH, researchers can pinpoint specific enzymes, such as dioxygenases and dehydrogenases, that are involved in the initial steps of catabolism. Transcriptomic analysis, which measures gene expression, can reveal how the presence of this compound triggers the upregulation of these key metabolic pathways.

Proteomics and Metabolomics: Proteomics complements genomic data by identifying the actual proteins produced by an organism in response to this compound. This can confirm the functional expression of genes identified through genomics and transcriptomics. Metabolomics, the study of small molecule metabolites, provides direct evidence of the biotransformation process by identifying the intermediate and final products of degradation. This is essential for mapping the complete breakdown pathway of this compound.

The discordance sometimes observed between transcriptomic, proteomic, and metabolomic data highlights the complexity of cellular regulation. nih.gov An increase in a specific transcript does not always lead to a proportional increase in the corresponding protein or metabolic product, emphasizing the need for an integrated multi-omics approach to fully understand the nuances of biotransformation. nih.gov

Application of Artificial Intelligence and Machine Learning in Geochemical Interpretation and Environmental Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the interpretation of complex geochemical datasets and enhancing the predictive power of environmental models for PAHs like this compound.

Geochemical Interpretation: Traditional methods for analyzing geochemical data often struggle with the high dimensionality and complexity of environmental samples. researchgate.net ML algorithms, such as decision trees and neural networks, can identify hidden patterns and correlations in large datasets, aiding in the discrimination of rock and sediment types and the prediction of mineral prospectivity. researchgate.netnsf.gov For instance, ML models can be trained on geochemical data to classify samples and predict the distribution of elements, which is a promising approach for mineral exploration. mdpi.com

Environmental Modeling: AI and ML are being used to develop more accurate models of the atmospheric transport and fate of PAHs. acs.orgcopernicus.org For example, a recurrent neural network (RNN) model has been successfully used to predict monthly air concentrations of PAHs in the high Arctic, significantly improving upon traditional atmospheric transport models. acs.org These models can incorporate a wide range of data, including emissions data, meteorological conditions, and satellite imagery of forest fires, to provide a more comprehensive and accurate picture of PAH distribution and fate. acs.org ML can also be used to accelerate numerical simulations of reactive transport processes, which is critical for assessing the environmental impact of contaminants in nuclear waste management. gfz-potsdam.de

| Machine Learning Application | Description | Potential Impact on this compound Studies |

| Geochemical Anomaly Detection | Using algorithms to identify unusual concentrations of elements in soil and sediment samples. | Improved identification of areas contaminated with this compound from industrial or natural sources. |

| Predictive Environmental Modeling | Developing models that forecast the transport and fate of pollutants in the environment. | More accurate predictions of how this compound moves through air, water, and soil. |

| Source Apportionment | Identifying the origins of PAH pollution by analyzing the chemical fingerprints of different sources. | Better understanding of the contributions of various industrial and natural sources to this compound pollution. |

Development of Novel Sensor Technologies for Real-Time Environmental Monitoring and Process Studies

The development of novel sensor technologies is critical for the real-time, in-situ monitoring of this compound in various environmental matrices. These sensors offer significant advantages over traditional analytical methods, which are often time-consuming and require laboratory analysis.

Real-Time Monitoring: Real-time monitors for PAHs, such as photoelectric aerosol sensors, can provide continuous data on the concentration of particle-bound PAHs in the air. nih.govmdpi.com This allows for the rapid identification of pollution sources and the assessment of human exposure in real-time. nih.gov For example, real-time monitoring has been used to assess PAH exposure from aircraft exhaust and in urban environments. nih.govtandfonline.comnih.gov These sensors can detect rapid fluctuations in PAH concentrations, providing a more detailed picture of exposure than is possible with integrated air sampling methods. nih.gov

On-Site and In-Situ Analysis: The goal is to develop sensors that can be deployed directly in the field for on-site and in-situ analysis of this compound in water, soil, and air. disen-sensor.comnih.gov This would enable rapid screening of contaminated sites and continuous monitoring of remediation efforts. nih.govresearchgate.net For instance, fluorescence-based sensors are being developed for the detection of contaminants like technetium in groundwater, a technology that could be adapted for PAHs. pnnl.gov Colorimetric sensor arrays also show promise for the on-site monitoring of volatile organic compounds. nih.gov

| Sensor Type | Principle of Operation | Application for this compound |

| Photoelectric Aerosol Sensors | Uses ultraviolet light to ionize PAHs attached to particles, with the resulting current proportional to the PAH concentration. mdpi.com | Real-time monitoring of airborne, particle-bound this compound. |

| Fluorescence-Based Sensors | Detects the fluorescence emitted by PAHs when excited by a light source. | In-situ monitoring of this compound in water. |

| Colorimetric Sensor Arrays | A series of dyes that change color in response to specific volatile organic compounds. nih.gov | Rapid, on-site screening for the presence of this compound and other PAHs in the air. |

Exploration of Extra-Terrestrial Occurrence and Astrochemical Formation Mechanisms

The study of PAHs in extraterrestrial environments is a burgeoning field, with significant implications for our understanding of the origin of life and the chemical evolution of the universe.

Extraterrestrial Occurrence: PAHs are believed to be a major component of carbon in the interstellar medium (ISM) and have been detected in meteorites and cosmic dust. astrochem.orgchemistryviews.org While specific identification of individual PAHs in space is challenging, the unidentified infrared emission bands observed from dust grains are widely attributed to the vibrational modes of PAHs. chemistryviews.orgaanda.org The detection of fullerenes in the ejecta of dying stars provides indirect evidence for the presence of PAHs. aanda.org

Astrochemical Formation Mechanisms: There are two main theories for the formation of PAHs in space: "top-down" and "bottom-up." aanda.orgastrobiology.com The top-down approach suggests that PAHs are formed from the breakdown of larger carbon structures like graphite. aanda.orgastrobiology.com The bottom-up scenario posits that PAHs are synthesized from smaller molecules through chemical reactions in the gas phase. aanda.orgastrobiology.com Research into the reaction of smaller hydrocarbons, such as the propargyl radical and the vinyl radical, under interstellar conditions supports the bottom-up formation of PAH precursors like the cyclopentadienyl (B1206354) radical. aanda.org It is thought that most PAHs form in the outflows of carbon-rich stars. astrochem.org

Advanced Spectroscopic Probes for In-Situ Analysis of this compound in Complex Systems

Advanced spectroscopic techniques are essential for the in-situ analysis of this compound in complex environmental and biological systems. These methods allow for the study of the molecule in its natural environment without the need for extraction or other sample preparation steps that can alter its chemical state.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for the detection and identification of molecules at very low concentrations. It has been combined with machine learning to create an innovative analytical approach for detecting PAHs and their derivatives in complex matrices like soil. nih.gov This method uses in silico-generated spectral libraries, which overcomes the limitations of traditional experimental libraries. nih.gov

Laser-Induced Fluorescence (LIF): LIF is a highly sensitive and selective technique for the detection of fluorescent molecules like PAHs. It can be used for in-situ analysis in a variety of media, including water and soil. The development of portable LIF systems would greatly enhance the ability to conduct on-site monitoring of this compound contamination.

Q & A

Q. Basic Research Focus

- GC×GC-TOFMS : Two-dimensional chromatography enhances separation of co-eluting isomers (e.g., 2,6-DMP vs. 3,6-DMP) .

- NMR Spectroscopy : Methyl group coupling patterns in H NMR distinguish 2,6-substitution from 1,7- or 3,6-isomers.

- Retention Index Databases : Cross-reference with standardized PAH libraries (e.g., NIST) for accurate identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.